1'-Hydroxy-gamma-carotene glucoside
CAS No.:
Cat. No.: VC1955822
Molecular Formula: C46H68O6
Molecular Weight: 717 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C46H68O6 |
|---|---|
| Molecular Weight | 717 g/mol |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2,6,10,14,19,23-hexamethyl-25-(2,6,6-trimethylcyclohexen-1-yl)pentacosa-6,8,10,12,14,16,18,20,22,24-decaen-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C46H68O6/c1-33(18-11-12-19-34(2)21-15-25-37(5)28-29-39-38(6)27-17-30-45(39,7)8)20-13-22-35(3)23-14-24-36(4)26-16-31-46(9,10)52-44-43(50)42(49)41(48)40(32-47)51-44/h11-15,18-25,28-29,40-44,47-50H,16-17,26-27,30-32H2,1-10H3/b12-11+,20-13+,21-15+,23-14+,29-28+,33-18+,34-19+,35-22+,36-24+,37-25+/t40-,41-,42+,43-,44+/m1/s1 |
| Standard InChI Key | WWXDXMCAUBHMOT-JBFWJIDASA-N |
| Isomeric SMILES | CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCCC(C)(C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C)/C |
| Canonical SMILES | CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)(C)OC2C(C(C(C(O2)CO)O)O)O)C)C |
Introduction
Chemical Structure and Properties
1'-Hydroxy-gamma-carotene glucoside is a glycosylated carotenoid with a complex chemical structure featuring a polyene chain characteristic of carotenoids combined with a glucose sugar moiety. The compound represents a fascinating example of natural product diversity in the carotenoid family.
Molecular Identification and Basic Properties
The basic molecular properties of 1'-Hydroxy-gamma-carotene glucoside are summarized in Table 1.
Table 1: Molecular Properties of 1'-Hydroxy-gamma-carotene glucoside
| Property | Value |
|---|---|
| Molecular Formula | C46H68O6 |
| Molecular Weight | 717 g/mol |
| Chemical Class | Xanthophyll carotenoid glycoside |
| Alternative Names | OH-gamma-carotene glucoside |
| PubChem Compound ID | 23724600 |
| Standard InChIKey | WWXDXMCAUBHMOT-JBFWJIDASA-N |
The compound consists of a gamma-carotene backbone with a hydroxyl group at the 1' position and a glucose moiety attached via a glycosidic bond. This structure allows for both lipophilic interactions through the carotenoid portion and hydrophilic properties via the sugar component.
Detailed Structural Characteristics
The IUPAC name of 1'-Hydroxy-gamma-carotene glucoside is (2S,3R,4S,5S,6R)-2-[(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2,6,10,14,19,23-hexamethyl-25-(2,6,6-trimethylcyclohexen-1-yl)pentacosa-6,8,10,12,14,16,18,20,22,24-decaen-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol .
The compound features:
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A polyene chain with ten conjugated double bonds (decaen)
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A hydroxyl group at the 1' position
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A glucoside moiety
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Specific stereochemistry indicated by the (2S,3R,4S,5S,6R) configuration of the sugar portion
The complete chemical structure includes multiple chiral centers and geometric isomerism along the polyene chain, contributing to its complex stereochemistry. The extensive conjugated double bond system is responsible for its light-absorbing properties and potential antioxidant activity .
Biological Distribution and Occurrence
1'-Hydroxy-gamma-carotene glucoside has a limited but significant distribution in nature, primarily found in specific bacterial species.
Bacterial Sources
The compound has been definitively identified in several bacterial species as outlined in Table 2.
Table 2: Confirmed Bacterial Sources of 1'-Hydroxy-gamma-carotene glucoside
| Bacterial Species | Phylum/Class | Reference |
|---|---|---|
| Chloroflexus aurantiacus | Chloroflexi | |
| Rhodococcus rhodochrous | Actinobacteria | |
| Pseudonocardia sp. HH130630-07 | Actinobacteria | |
| Polymorphospora rubra | Actinobacteria |
These bacteria represent diverse ecological niches and metabolic capabilities, suggesting that 1'-Hydroxy-gamma-carotene glucoside may serve various biological functions across different bacterial groups.
Ecological Context
Most bacteria producing 1'-Hydroxy-gamma-carotene glucoside are either photosynthetic or have specialized metabolic capabilities. Chloroflexus aurantiacus, for example, is a filamentous anoxygenic phototroph that can grow phototrophically under anaerobic conditions or chemotrophically under aerobic conditions . The presence of this glycosylated carotenoid in these specialized bacteria suggests its potential role in adaptation to specific environmental conditions.
Biosynthesis and Metabolic Pathways
The biosynthesis of 1'-Hydroxy-gamma-carotene glucoside involves complex enzymatic pathways within the broader context of carotenoid metabolism.
Carotenoid Biosynthetic Origins
1'-Hydroxy-gamma-carotene glucoside is part of the carotenoid biosynthesis pathway, which has evolved with photosynthesis according to advancing functionality. As noted in the literature, "Carotenoids evolved to their prominent role in protection and regulation of light energy input as constituents of a highly efficient light-harvesting complex" .
The biosynthetic pathway begins with the production of gamma-carotene, which serves as a precursor. Subsequently, enzymatic hydroxylation at the 1' position produces 1'-Hydroxy-gamma-carotene, followed by glycosylation to form the final compound .
Pathway Integration
The compound is specifically linked to the carotenoid biosynthesis pathway (map00906) in the KEGG database, classified under "Metabolism; Metabolism of terpenoids and polyketides" . Within this pathway, 1'-Hydroxy-gamma-carotene glucoside can be further modified to form 1'-Hydroxy-gamma-carotene glucoside ester (C15864) .
The sequential transformation from gamma-carotene proceeds through:
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Gamma-carotene → 1'-Hydroxy-gamma-carotene (C15859)
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1'-Hydroxy-gamma-carotene → 1'-Hydroxy-gamma-carotene glucoside (C15861)
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1'-Hydroxy-gamma-carotene glucoside → 1'-Hydroxy-gamma-carotene glucoside ester (C15864)
This pathway reflects the evolutionary development of carotenoid biosynthesis in bacteria, particularly those involved in photosynthesis.
Function and Biological Significance
The biological functions of 1'-Hydroxy-gamma-carotene glucoside are closely tied to its chemical structure and the physiological needs of the producing organisms.
Photosynthetic Functions
As a xanthophyll carotenoid, 1'-Hydroxy-gamma-carotene glucoside likely plays important roles in photosynthetic processes. Carotenoids in photosynthetic bacteria typically function in:
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Light harvesting: Expanding the spectrum of light energy that can be captured
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Photoprotection: Preventing photooxidative damage by quenching reactive oxygen species and triplet chlorophyll
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Structural support: Contributing to the stability of photosynthetic complexes
The glycosylation of carotenoids like 1'-Hydroxy-gamma-carotene glucoside may enhance their solubility and integration into membrane-bound photosystems or specialized structures like chlorosomes in green sulfur bacteria .
Specialized Adaptations
In non-photosynthetic bacteria such as Rhodococcus rhodochrous, carotenoid glycosides may serve alternative functions, including:
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Membrane stabilization
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Protection against oxidative stress
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Signal transduction
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Enhanced survival under specific environmental conditions
The specific functional significance of 1'-Hydroxy-gamma-carotene glucoside may vary between different bacterial species, reflecting their diverse ecological niches and metabolic requirements.
Analytical Methods for Identification and Characterization
The identification and characterization of 1'-Hydroxy-gamma-carotene glucoside requires sophisticated analytical techniques due to its complex structure.
Chromatographic Methods
High-performance liquid chromatography (HPLC) represents the primary analytical approach for separating and identifying carotenoid glycosides. The evolution of separation techniques has significantly improved the ability to analyze complex carotenoids like 1'-Hydroxy-gamma-carotene glucoside .
Key chromatographic approaches include:
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Reverse-phase HPLC using C8, C18 (ODS), or C30 columns
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Gel filtration chromatography for removing lipid impurities
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Preparative HPLC for isolation of pure compounds
These techniques allow for effective separation of structurally similar carotenoids and their glycosides.
Spectroscopic Characterization
Comprehensive structural elucidation typically involves multiple spectroscopic techniques:
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UV-Visible spectroscopy: Provides information on the chromophore and conjugated double bond system
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Nuclear Magnetic Resonance (NMR): Essential for confirming structural details including stereochemistry
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1H NMR at 300 MHz or higher provides detailed analysis of proton environments
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13C NMR confirms carbon skeleton and functionality
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2D NMR techniques (TOCSY, HSQC, HMBC) characterize sugar moieties and their connection points
-
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Mass Spectrometry: Provides molecular weight and fragmentation patterns
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Soft ionization methods (FAB, APCI, ESI, FD, MALDI) for molecular ion determination
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MS/MS experiments to obtain structural information through fragmentation patterns
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Modern analytical methodology allows structural determination of complex carotenoid glycosides with samples below 1 mg .
Applications and Research Developments
Research on 1'-Hydroxy-gamma-carotene glucoside remains primarily in the basic science domain, with potential applications emerging from its structural and functional properties.
Recent Research Advances
The field of carotenoid glycoside research has advanced significantly with improved analytical capabilities. Notable research trends include:
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Detailed structural characterization using high-field NMR and advanced mass spectrometry
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Investigation of biosynthetic pathways and responsible enzymes
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Comparative studies of carotenoid glycosides across different bacterial species
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Exploration of structure-function relationships in photosynthetic complexes
These research directions continue to expand our understanding of specialized carotenoids like 1'-Hydroxy-gamma-carotene glucoside and their roles in bacterial physiology.
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